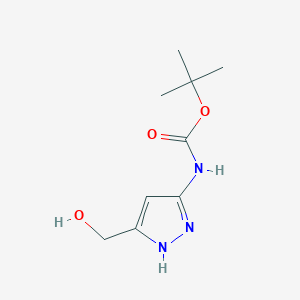
2-(4-Nitroisoxazol-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitroisoxazol-3-yl)acetaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitro group at the 4-position of the isoxazole ring and an acetaldehyde group at the 2-position. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroisoxazol-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. For example, the reaction of 4-nitrobenzaldoxime with an appropriate alkyne under basic conditions can yield the desired isoxazole derivative . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. Catalysts such as copper (I) or ruthenium (II) are commonly used in (3 + 2) cycloaddition reactions . recent trends emphasize the development of metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitroisoxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-(4-Nitroisoxazol-3-yl)acetic acid
Reduction: 2-(4-Aminoisoxazol-3-yl)acetaldehyde
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(4-Nitroisoxazol-3-yl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Nitroisoxazol-3-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The isoxazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitroisoxazol-3-yl)acetic acid
- 2-(4-Aminoisoxazol-3-yl)acetaldehyde
- 3-(4-Nitroisoxazol-5-yl)acetaldehyde
Uniqueness
2-(4-Nitroisoxazol-3-yl)acetaldehyde is unique due to the presence of both a nitro group and an acetaldehyde group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H4N2O4 |
|---|---|
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
2-(4-nitro-1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-4-5(7(9)10)3-11-6-4/h2-3H,1H2 |
Clé InChI |
FGGWZPBGSNRTJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)CC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


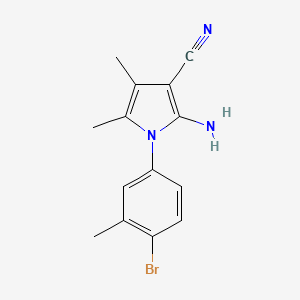
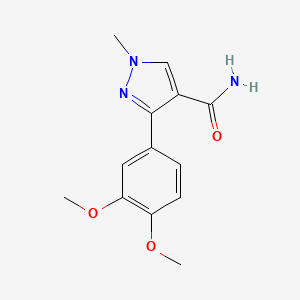
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
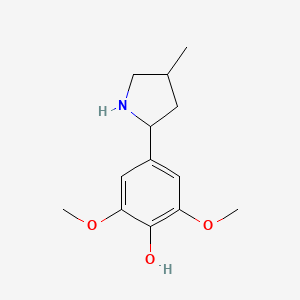
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
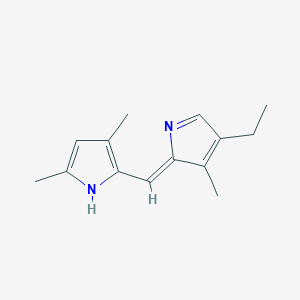

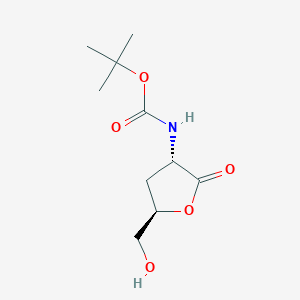

![1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12869080.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
